5-Méthoxyquinoléine

Vue d'ensemble

Description

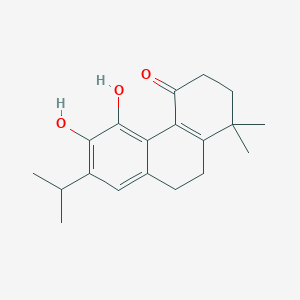

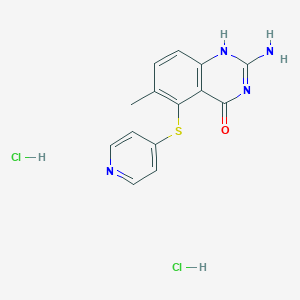

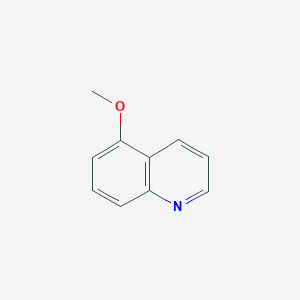

5-Methoxyquinoline is an organic compound belonging to the quinoline family, characterized by a methoxy group attached to the fifth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 5-Methoxyquinoline is C10H9NO, and it has a molecular weight of 159.19 g/mol .

Applications De Recherche Scientifique

5-Methoxyquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.

Mécanisme D'action

Target of Action

5-Methoxyquinoline is a derivative of quinoline, which is known to have a broad spectrum of bio-responses . The primary target of 5-Methoxyquinoline is the Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a member of the histone-lysine N-methyltransferase (HKMT) family, which methylates K9 and K27 of histone H3, leading to transcriptional repression of the affected target genes .

Mode of Action

The mode of action of 5-Methoxyquinoline involves its interaction with EZH2. It acts as an inhibitor of EZH2, decreasing the global H3K27me3 level in cells . This interaction results in changes in the transcriptional activity of the target genes.

Biochemical Pathways

The biochemical pathways affected by 5-Methoxyquinoline are those regulated by EZH2. As a histone-lysine N-methyltransferase, EZH2 plays a crucial role in the methylation of histone H3, specifically at lysine 9 and 27. This methylation leads to the repression of target genes . By inhibiting EZH2, 5-Methoxyquinoline can alter these pathways and their downstream effects.

Pharmacokinetics

It’s known that the compound is synthesized through a series of reactions involving 2-bromo-5-methoxyaniline and malonic acid

Result of Action

The result of 5-Methoxyquinoline’s action is a decrease in the global H3K27me3 level in cells . This change in histone methylation can affect the transcriptional activity of various genes, potentially leading to a variety of cellular effects. The specific effects would depend on the particular genes that are affected by the change in methylation.

Analyse Biochimique

Biochemical Properties

It has been found that quinoline derivatives, including 5-Methoxyquinoline, can act as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase family . This suggests that 5-Methoxyquinoline may interact with enzymes such as EZH2 and potentially influence biochemical reactions.

Cellular Effects

5-Methoxyquinoline has been shown to decrease global H3K27me3 levels in cells and display anti-viability activities against two tumor cell lines . This suggests that 5-Methoxyquinoline may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that 5-Methoxyquinoline may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinoline typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride as a catalyst and solvent . The intermediate 8-bromo-2,4-dichloro-5-methoxyquinoline is formed, which can then be further processed to obtain 5-Methoxyquinoline.

Industrial Production Methods: Industrial production methods for 5-Methoxyquinoline often employ green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methoxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound of 5-Methoxyquinoline, lacking the methoxy group.

8-Methoxyquinoline: Another methoxy-substituted quinoline, but with the methoxy group at the eighth position.

Fluoroquinolines: Quinoline derivatives with fluorine atoms, known for their enhanced biological activity.

Uniqueness of 5-Methoxyquinoline: 5-Methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Propriétés

IUPAC Name |

5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVRPAOFSPXEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344086 | |

| Record name | 5-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6931-19-7 | |

| Record name | 5-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-methoxyquinoline unique compared to other quinoline derivatives?

A1: 5-Methoxyquinoline distinguishes itself through its photobasicity. This means its basicity, or its ability to accept a proton, significantly increases upon excitation by light. This property stems from the electron-donating nature of the methoxy group at the 5th position of the quinoline ring, influencing its electronic structure and consequently its reactivity in the excited state. [, , ]

Q2: How does 5-methoxyquinoline function as a photobase?

A2: Upon absorbing light, 5-methoxyquinoline transitions to an excited state. In this state, the molecule exhibits a higher pKa, making it a stronger base. This enhanced basicity enables it to abstract protons from suitable donor molecules, even those considered weakly acidic in their ground state. Notably, this excited state proton transfer process is highly dependent on the pKa of the donor molecule and its concentration in the solution. [, , , ]

Q3: What are the potential applications of 5-methoxyquinoline's photobasicity?

A3: The light-activated proton transfer ability of 5-methoxyquinoline makes it a promising tool for various applications, including:

- Catalysis: It can potentially be integrated into catalytic systems to facilitate reactions that are rate-limited by proton transfer steps, effectively using light to control reaction rates. []

- pH regulation: The ability to control proton transfer with light opens avenues for optically manipulating pH in specific environments, with potential applications in biological systems. []

- Redox reactions: By mediating proton transfer, 5-methoxyquinoline could be valuable in regulating and facilitating redox reactions, which are fundamental to energy storage and conversion processes. []

Q4: What challenges need to be addressed for the practical application of 5-methoxyquinoline?

A4: Several challenges need to be considered for broader implementation of 5-methoxyquinoline in practical settings:

- Donor-acceptor pre-association: Efficient proton transfer often requires pre-association between 5-methoxyquinoline and the proton donor, typically through hydrogen bonding. Achieving this in solution requires a high donor to acceptor ratio, which may not always be feasible. [, ]

- Excited state solvation threshold: Successful proton transfer also depends on the solvent's ability to stabilize the photogenerated products. This solvation threshold can be a limiting factor in some cases. []

- Optical energy cost: The energy difference between the ground and excited states of 5-methoxyquinoline is substantial, requiring UV light for activation. This high energy requirement can be a drawback for certain applications. []

Q5: How does the structure of 5-methoxyquinoline influence its photobasicity?

A5: The presence and position of the methoxy group are crucial for the photobasicity of 5-methoxyquinoline. This electron-donating group at the 5th position enhances the electron density in the quinoline ring system, particularly in the excited state. This electronic configuration increases the molecule's proton affinity when excited, leading to its photobasic behavior. Modifications to the structure, like changing the substituent or its position, can significantly alter the photobasicity and the molecule's overall reactivity. [, ]

Q6: Has 5-methoxyquinoline been explored for applications beyond photobasicity?

A6: Yes, research has also investigated 5-methoxyquinoline derivatives as potential inhibitors of Enhancer of Zeste Homologue 2 (EZH2), an enzyme involved in epigenetic regulation. Specifically, a derivative named 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) demonstrated inhibitory activity against EZH2 in vitro and showed promising anti-viability effects against cancer cell lines. [] This research highlights the versatility of the 5-methoxyquinoline scaffold for developing compounds with diverse biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.